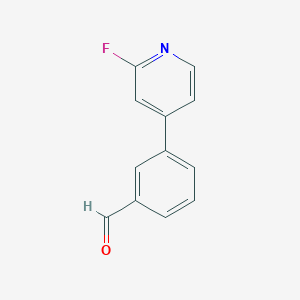

3-(2-Fluoro-pyridin-4-yl)-benzaldehyde

Description

3-(2-Fluoro-pyridin-4-yl)-benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a 2-fluoro-pyridin-4-yl group at the 3-position. Its molecular formula is C₁₂H₈FNO, with a molecular weight of 215.19 g/mol. The compound combines the electrophilic aldehyde group with a fluorinated pyridine ring, which imparts unique electronic and steric properties. The fluorine atom at the pyridine 2-position enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula |

C12H8FNO |

|---|---|

Molecular Weight |

201.20 g/mol |

IUPAC Name |

3-(2-fluoropyridin-4-yl)benzaldehyde |

InChI |

InChI=1S/C12H8FNO/c13-12-7-11(4-5-14-12)10-3-1-2-9(6-10)8-15/h1-8H |

InChI Key |

STYXMEYGDLSFHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=NC=C2)F)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Benzaldehyde (C₇H₆O)

- Structure : Lacks substituents on the benzene ring.

- Reactivity: High susceptibility to electrophilic substitution (e.g., nitration, sulfonation). Nitration of benzaldehyde derivatives using HNO₃/H₂SO₄ or Ca(NO₃)₂/CH₃COOH typically yields para-nitro products, though yields vary based on reaction conditions .

- Key Difference : The absence of a fluoropyridinyl group in benzaldehyde results in lower steric hindrance and distinct electronic effects compared to 3-(2-Fluoro-pyridin-4-yl)-benzaldehyde.

4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic Acid (C₁₂H₉ClN₂O₄S)

- Structure : Contains a pyridine ring linked via a sulfamoyl group and a chloro substituent on the benzene ring.

- Key Difference : The sulfamoyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. In contrast, the aldehyde group in 3-(2-Fluoro-pyridin-4-yl)-benzaldehyde favors nucleophilic addition reactions .

Nitrated Benzaldehyde Derivatives

- Evidence from nitration studies shows that electron-withdrawing groups (e.g., -NO₂) on benzaldehyde reduce regioselectivity but improve thermal stability.

Volatility and Physicochemical Properties

A study comparing volatile organic compounds (VOCs) identified benzaldehyde as a common component in multiple analyses, with high volatility due to its low molecular weight (106.12 g/mol) . In contrast, 3-(2-Fluoro-pyridin-4-yl)-benzaldehyde’s larger molecular weight (215.19 g/mol) and polar fluoropyridinyl group are predicted to reduce volatility significantly. This property makes it more suitable for non-volatile applications, such as solid-phase synthesis.

Data Table: Comparative Analysis of Key Properties

| Property | 3-(2-Fluoro-pyridin-4-yl)-benzaldehyde | Benzaldehyde | 4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 215.19 | 106.12 | 312.73 |

| Key Functional Groups | Aldehyde, 2-fluoro-pyridine | Aldehyde | Carboxylic acid, sulfamoyl, chloro |

| Volatility | Low (predicted) | High | Very Low |

| Nitration Reactivity | Moderate (electron-deficient ring) | High | N/A (acid group dominates reactivity) |

| Primary Applications | Pharmaceutical intermediates | Fragrances, solvents | Enzyme inhibitors, agrochemicals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.